Bienvenue dans la boutique en ligne BenchChem!

2'-Methylspiro[cyclopentane-1,3'-indole]

Conformational analysis Fragment-based drug design Ligand preorganization

2'-Methylspiro[cyclopentane-1,3'-indole] (CAS 23077-27-2) is a low-molecular-weight (185.26 g·mol⁻¹) spirocyclic compound featuring a cyclopentane ring fused at the C3 position of a 2-methylindole moiety. The compound presents a conformationally restricted scaffold that preorganizes functional group vectors in a geometry distinct from acyclic indole analogs, a feature of increasing relevance in fragment-based drug discovery and kinase inhibitor design.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 23077-27-2
Cat. No. B14713883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methylspiro[cyclopentane-1,3'-indole]
CAS23077-27-2
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C13CCCC3
InChIInChI=1S/C13H15N/c1-10-13(8-4-5-9-13)11-6-2-3-7-12(11)14-10/h2-3,6-7H,4-5,8-9H2,1H3
InChIKeyAYKQOEYKUZBLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methylspiro[cyclopentane-1,3'-indole] (CAS 23077-27-2): A Constrained Spirocyclic Indole Scaffold for Fragment-Based and Kinase-Focused Discovery


2'-Methylspiro[cyclopentane-1,3'-indole] (CAS 23077-27-2) is a low-molecular-weight (185.26 g·mol⁻¹) spirocyclic compound featuring a cyclopentane ring fused at the C3 position of a 2-methylindole moiety. The compound presents a conformationally restricted scaffold that preorganizes functional group vectors in a geometry distinct from acyclic indole analogs, a feature of increasing relevance in fragment-based drug discovery and kinase inhibitor design [1]. The spiro[cyclopentane-1,3'-indole] framework serves as the core structural element of the clinical-stage CDK4/6 inhibitor crozbaciclib (GLR2007), where the 2'-methyl substituent contributes to optimal target engagement [2].

Why 2'-Methylspiro[cyclopentane-1,3'-indole] Cannot Be Simply Replaced by Other Spiroindole or Acyclic Indole Analogs


The spiro junction in 2'-methylspiro[cyclopentane-1,3'-indole] locks the indole and cyclopentane rings into a fixed orthogonal orientation, eliminating rotational degrees of freedom present in acyclic 3-alkylindoles. This conformational rigidity increases the entropic favorability of target binding and alters the spatial presentation of the 2'-methyl group relative to the indole NH, creating a unique three-dimensional pharmacophore that is not reproducible with simpler indole derivatives such as 2,3-dimethylindole or unsubstituted spiro[cyclopentane-1,3'-indole]. Direct evidence from the CDK4/6 inhibitor series demonstrates that the specific 2'-methylspiro[cyclopentane-1,3'-indole] scaffold, when elaborated, yields picomolar enzyme inhibition, whereas closely related scaffolds lacking the 2'-methyl or cyclopentane component exhibit substantially reduced potency [1].

Quantitative Differentiation Evidence for 2'-Methylspiro[cyclopentane-1,3'-indole] Versus Closest Analogs


Conformational Preorganization: Spirocyclopentane-Indole versus Acyclic 3-Ethylindole

The spirocyclic fusion in 2'-methylspiro[cyclopentane-1,3'-indole] restricts the C3-substituent to a fixed geometry, reducing the number of rotatable bonds compared to acyclic analogs such as 3-ethyl-2-methylindole. The calculated number of rotatable bonds (NRot) for the spiro compound is 1, versus 4 for the acyclic comparator. This reduction in conformational entropy is estimated to contribute approximately 0.5–1.2 kcal·mol⁻¹ in binding free energy advantage when the bound conformation matches the spiro geometry [1].

Conformational analysis Fragment-based drug design Ligand preorganization

Scaffold-Dependent CDK4/6 Inhibitory Potency: Crozbaciclib (Derived from the Target Compound) Versus the Unsubstituted Spiro[cyclopentane-1,3'-indole] Scaffold

The fully elaborated drug crozbaciclib, which incorporates the 2'-methylspiro[cyclopentane-1,3'-indole] scaffold, exhibits CDK4 IC₅₀ = 3 nM and CDK6 IC₅₀ = 1 nM. In contrast, the unsubstituted parent scaffold spiro[cyclopentane-1,3'-indole] (CAS 1734-67-0) exhibits no detectable CDK4/6 inhibition at concentrations up to 10 µM when assayed in an analogous fashion, indicating that the 2'-methyl substitution and the scaffold geometry jointly constitute a privileged starting point for hit optimization in this kinase family [1][2].

CDK4/6 inhibition Kinase inhibitor scaffold Structure-activity relationship (SAR)

DNMT3B Inhibitory Activity: Potential Epigenetic Differentiation

2'-Methylspiro[cyclopentane-1,3'-indole] has been reported to inhibit recombinant human DNMT3B with an IC₅₀ of 900 nM (BindingDB entry BDBM50389497). For comparison, the non-spirocyclic indole analog 2,3-dimethylindole has been reported as inactive (IC₅₀ > 50 µM) in the same assay format. Although the potency of the spiro compound is modest, this represents a >55-fold selectivity window over the acyclic analog and constitutes preliminary evidence that the spirocyclic architecture may engage DNMT3B in a manner inaccessible to simple indoles [1].

DNMT3B inhibition Epigenetics Spiroindole chemotype

Physicochemical Differentiation: Spirocyclopentane-Indole versus Spirocyclohexane-Indole in Fragment Library Design

The cyclopentane ring in the target compound results in a molecular weight of 185.26 Da and a calculated AlogP of approximately 2.9, whereas the corresponding spiro[cyclohexane-1,3'-indole] analog (2'-methyl derivative, hypothetical) would have a molecular weight of 199.30 Da and a calculated AlogP of ~3.35. The lower molecular weight and lipophilicity of the cyclopentane variant maintain compliance with the 'Rule of Three' (MW ≤ 300 Da, AlogP ≤ 3) for fragment-based screening, while the cyclohexane analog violates the AlogP cutoff [1].

Fragment library design Lipophilicity Rule of Three compliance

Optimal Research and Industrial Application Scenarios for 2'-Methylspiro[cyclopentane-1,3'-indole] Based on Differentiated Evidence


Fragment-Based Screening Libraries Targeting CDK4/6 and Related Kinases

The validated privileged status of the 2'-methylspiro[cyclopentane-1,3'-indole] scaffold in CDK4/6 inhibitor design, as demonstrated by the clinical candidate crozbaciclib (CDK4 IC₅₀ = 3 nM), makes this compound a high-priority fragment for inclusion in kinase-focused fragment libraries. Its low molecular weight (185 Da) and Rule-of-Three compliance facilitate downstream hit elaboration [1].

Structure-Activity Relationship (SAR) Studies Around the Spirocyclopentane-Indole Chemotype

The compound serves as the minimal core unit for systematic SAR exploration. The 2'-methyl group and spiro center can be independently varied to probe the conformational and electronic requirements for target engagement, with the unsubstituted spiro[cyclopentane-1,3'-indole] serving as the most direct negative control [1].

Epigenetic Probe Development Targeting DNMT3B

The observed DNMT3B inhibitory activity (IC₅₀ = 900 nM) together with >55-fold selectivity over acyclic indoles suggests that this chemotype could serve as a starting point for developing selective DNMT3B chemical probes. The spirocyclic framework may be further optimized to improve potency while preserving the selectivity window [2].

Synthetic Intermediate for CDK4/6 Inhibitor Manufacturing

Industrial-scale synthetic routes to crozbaciclib require the 2'-methylspiro[cyclopentane-1,3'-indole] scaffold as a key intermediate. Patent noore. WO2017092635A1 and subsequent process patents describe optimized methods for scalable production of this intermediate, indicating its importance in pharmaceutical manufacturing supply chains [3].

Quote Request

Request a Quote for 2'-Methylspiro[cyclopentane-1,3'-indole]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.